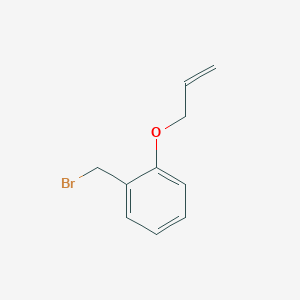

2-(Allyloxy)benzyl Bromide

説明

Structure

3D Structure

特性

IUPAC Name |

1-(bromomethyl)-2-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGKNGMMYQMREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Allyloxy)benzyl Bromide: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Allyloxy)benzyl Bromide, a versatile bifunctional reagent with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. By leveraging its distinct reactive sites—the allyloxy group and the benzylic bromide—chemists can unlock novel molecular architectures and functionalization strategies. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its chemical behavior and practical application.

Molecular Identity and Physicochemical Properties

This compound, with the CAS number 319918-15-5, is a substituted aromatic compound featuring both an ether and a halide functionality.[1][2] Its structure presents a unique combination of a reactive alkylating agent via the benzyl bromide moiety and a versatile handle for further chemical transformation through the allyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 319918-15-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO | [1][2] |

| Molecular Weight | 227.10 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | [3] |

| Solubility | Miscible with organic solvents like ethanol and ether; limited solubility in water (inferred from benzyl bromide) | [3] |

A key aspect of its utility lies in the orthogonal reactivity of its two primary functional groups, which will be explored in subsequent sections.

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be logically approached in a two-step sequence starting from readily available 2-hydroxybenzyl alcohol. This strategy ensures high efficiency and control over the final product.

Step 1: Williamson Ether Synthesis to form 2-(Allyloxy)benzyl alcohol

The initial step involves the formation of the allyl ether. The Williamson ether synthesis is a reliable and well-established method for this transformation.[4][5] It proceeds via the deprotonation of the phenolic hydroxyl group of a starting material like 2-hydroxybenzyl alcohol, followed by a nucleophilic substitution (SN2) reaction with an allyl halide.

Experimental Protocol:

-

To a stirred solution of 2-hydroxybenzyl alcohol (1.0 eq) in a polar aprotic solvent such as anhydrous acetonitrile or DMF, add a suitable base like anhydrous potassium carbonate (2.0 eq).[4]

-

Add allyl bromide (1.2 eq) dropwise to the suspension at room temperature.[4]

-

The reaction mixture is then typically heated to ensure completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

-

The crude product is then worked up using a standard aqueous extraction and purified by column chromatography on silica gel to yield pure 2-(Allyloxy)benzyl alcohol.

Step 2: Benzylic Bromination

The second step involves the conversion of the benzylic alcohol to the corresponding bromide. A common and effective method for this is the use of phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) in the presence of a radical initiator.[6][7] The reaction with NBS is particularly advantageous as it allows for selective bromination at the benzylic position while minimizing side reactions with the allyl group.[6][7]

Experimental Protocol:

-

Dissolve the 2-(Allyloxy)benzyl alcohol (1.0 eq) in a suitable solvent like carbon tetrachloride or acetonitrile.[8]

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

-

The reaction mixture is then heated or irradiated with a UV lamp to initiate the reaction.[6][8]

-

The reaction progress is monitored by TLC.

-

Upon completion, the succinimide byproduct is filtered off, and the filtrate is washed, dried, and concentrated to give the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Caption: Synthetic pathway to this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional moieties.

The Benzyl Bromide Moiety: A Potent Alkylating Agent

The benzyl bromide group is a highly reactive electrophile, readily participating in nucleophilic substitution reactions (SN1 and SN2).[3][9] The stability of the intermediate benzylic carbocation or the transition state in an SN2 reaction makes it an excellent benzylating agent.[3][10] This allows for the introduction of the 2-(allyloxy)benzyl group onto a wide range of nucleophiles.

Key Reactions:

-

O-Alkylation: Reaction with alcohols or phenols to form ethers.

-

N-Alkylation: Reaction with amines to form substituted amines.[11]

-

S-Alkylation: Reaction with thiols to form thioethers.

-

C-Alkylation: Reaction with carbanions (e.g., from malonic esters) to form new carbon-carbon bonds.

The presence of the ortho-allyloxy group can sterically and electronically influence the reactivity of the benzylic bromide, potentially offering unique selectivity compared to unsubstituted benzyl bromide.[11]

The Allyl Ether Group: A Versatile Functional Handle

The allyl group is relatively stable under a variety of reaction conditions, making it an effective protecting group for hydroxyl functionalities.[12] However, it can be selectively cleaved or functionalized when desired.

Key Transformations:

-

Deprotection (Cleavage): The allyl ether can be cleaved under specific conditions to reveal the free hydroxyl group. Common methods include isomerization to the enol ether followed by acidic hydrolysis, or transition metal-catalyzed cleavage.[12][13][14]

-

Oxidation: The double bond of the allyl group can be oxidized to form a diol or undergo oxidative cleavage.

-

Addition Reactions: The double bond can participate in various addition reactions, such as hydrogenation, halogenation, or epoxidation.

-

Rearrangement Reactions: The allyl group can undergo sigmatropic rearrangements, such as the Claisen rearrangement, to form new C-C bonds.

Caption: Key reaction pathways for this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | * ~4.5 ppm (s, 2H): Benzylic protons (-CH₂Br).[15] * ~4.6 ppm (d, 2H): Methylene protons of the allyl group (-OCH₂-). * ~5.2-5.5 ppm (m, 2H): Terminal vinyl protons of the allyl group (=CH₂). * ~5.9-6.1 ppm (m, 1H): Internal vinyl proton of the allyl group (-CH=). * ~6.8-7.5 ppm (m, 4H): Aromatic protons.[16][17] |

| ¹³C NMR | * ~30-35 ppm: Benzylic carbon (-CH₂Br). * ~70 ppm: Methylene carbon of the allyl ether (-OCH₂-). * ~117 ppm: Terminal vinyl carbon (=CH₂). * ~133 ppm: Internal vinyl carbon (-CH=). * ~112-157 ppm: Aromatic carbons. |

| Mass Spec. | * Molecular Ion (M+): m/z 226/228 (presence of Br isotopes). * Key Fragments: Loss of Br (m/z 147), tropylium ion (m/z 91).[18] |

| IR | * ~3080 cm⁻¹: =C-H stretch (alkene and aromatic). * ~2850-3000 cm⁻¹: C-H stretch (alkane). * ~1645 cm⁻¹: C=C stretch (alkene). * ~1240 cm⁻¹: C-O stretch (ether). * ~600-700 cm⁻¹: C-Br stretch. |

Safety, Handling, and Storage

This compound should be handled with care, assuming the hazards associated with benzyl bromide. It is a combustible liquid and a lachrymator, causing severe eye and skin irritation.[19][20][21]

Table 3: Hazard and Precautionary Information

| Hazard | Precautionary Measures |

| Skin and Eye Irritant | Wear protective gloves, clothing, and eye/face protection.[19][20][22] Wash hands thoroughly after handling.[19][20] In case of contact, rinse immediately and thoroughly with water.[19][20][22] |

| Inhalation Hazard | Use only in a well-ventilated area or outdoors.[19][20] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[19][20] If inhaled, move the person to fresh air.[19][21] |

| Combustible Liquid | Keep away from heat, sparks, open flames, and other ignition sources.[19][20] No smoking.[19][20] |

| Storage | Store in a cool, well-ventilated place.[19][20] Keep the container tightly closed.[19][20][21] Store locked up.[19] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[19][20] |

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex molecules in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

- 1. This compound [myskinrecipes.com]

- 2. 319918-15-5|this compound|BLD Pharm [bldpharm.com]

- 3. grokipedia.com [grokipedia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Allyl Ethers [organic-chemistry.org]

- 13. Selective Cleavage of Benzyl Ethers | Semantic Scholar [semanticscholar.org]

- 14. A novel cleavage of aryl benzyl ethers and allyl aryl ethers by sodium bis(2-methoxyethoxy)aluminum hydride. An alternative synthesis of pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzyl bromide(100-39-0) 1H NMR spectrum [chemicalbook.com]

- 16. 2-Bromobenzyl bromide(3433-80-5) 1H NMR spectrum [chemicalbook.com]

- 17. 2-Chlorobenzyl bromide(611-17-6) 1H NMR spectrum [chemicalbook.com]

- 18. Benzyl bromide(100-39-0) MS spectrum [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 21. westliberty.edu [westliberty.edu]

- 22. tcichemicals.com [tcichemicals.com]

lachrymatory properties of substituted benzyl bromides

An In-Depth Technical Guide to the Lachrymatory Properties of Substituted Benzyl Bromides

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted benzyl bromides are a class of organic compounds recognized for their utility in chemical synthesis and, notably, for their potent lachrymatory (tear-inducing) effects.[1][2] This guide provides a comprehensive technical overview of the chemical and biological principles governing these properties. We delve into the molecular mechanisms of action, focusing on the role of the TRPA1 ion channel, explore the structure-activity relationships (SAR) that dictate potency, and present modern experimental methodologies for evaluating lachrymation. This document is intended to serve as a foundational resource for professionals in research and development who handle or investigate these reactive compounds, emphasizing both their scientific application and the critical safety protocols required for their management.

Introduction: The Nature of Lachrymators

A lachrymator, or lachrymatory agent, is a chemical substance that irritates the nerves of the lacrimal gland in the eye, causing a copious production of tears.[3] This physiological response is often accompanied by pain, burning sensations, and temporary blindness.[4] Historically, potent lachrymators like xylyl bromide and ethyl bromoacetate were developed and used as chemical warfare agents, particularly during World War I.[5][6] Today, their use is primarily confined to riot control and personal defense sprays, though the underlying principles of their action are of significant interest in toxicology and drug development for understanding sensory nerve activation.[3][4]

Benzyl bromide (C₆H₅CH₂Br) and its substituted analogues are classic examples of this class of irritants.[1][2] They are colorless to yellow liquids with pungent odors, and their high reactivity makes them not only potent lachrymators but also versatile reagents in organic synthesis for introducing benzyl protecting groups.[1][2] Understanding the factors that influence their irritating properties is crucial for predicting the potential hazards of new chemical entities and for designing molecules with specific biological activities.

Molecular Basis of Lachrymatory Action

The tear-inducing effect of benzyl bromides is not a simple chemical burn but a specific neurobiological event mediated by sensory nerve activation. The core of this response lies in the interaction between the chemical agent and specific ion channels on sensory neurons.

Primary Mechanism of Action: TRPA1 Ion Channel Activation

The primary molecular target for a wide range of chemical irritants, including benzyl bromides, is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[7] TRPA1 is a non-selective cation channel expressed predominantly in a subset of primary sensory neurons, including the C-fibers that innervate the cornea, skin, and respiratory tract.[8][9] These neurons are responsible for detecting noxious thermal, mechanical, and chemical stimuli that lead to pain and inflammation.[8][9]

Benzyl bromides are electrophilic compounds, meaning they are reactive towards nucleophiles. The activation of TRPA1 by these agents occurs through the covalent modification of specific cysteine residues within the N-terminus of the channel protein.[10] This chemical reaction triggers a conformational change in the TRPA1 channel, causing it to open. The influx of cations, particularly calcium (Ca²⁺), leads to depolarization of the neuron, initiating an action potential that travels along the trigeminal nerve to the brain. This signal is interpreted as pain and initiates a reflex arc resulting in tearing, blinking (blepharospasm), and other protective responses.[7]

Caption: High-level overview of the TRPA1-mediated lachrymatory pathway.

Structure-Activity Relationships (SAR)

The potency of a substituted benzyl bromide as a lachrymator is intrinsically linked to its chemical structure. The analysis of this structure-activity relationship (SAR) allows for the prediction of a compound's biological effect based on its molecular features.[11][12] For benzyl bromides, the key factor is their electrophilic reactivity, which determines the rate at which they can alkylate the cysteine residues of the TRPA1 channel.

This reactivity is governed by two main structural features:

-

The Leaving Group: Bromine is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This is a primary reason for the high reactivity of this class of compounds.

-

Substituents on the Aromatic Ring: The nature and position of substituents on the benzene ring modulate the stability of the transition state during the alkylation reaction.

-

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): These groups destabilize the developing positive charge on the benzylic carbon in an S_N1-like transition state. However, they can increase the electrophilicity of the carbon center, potentially favoring an S_N2 mechanism. The overall effect on lachrymatory potency can be complex and depends on the balance of these factors.

-

Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃, -N(CH₃)₂): These groups stabilize the carbocation intermediate in an S_N1 reaction, significantly increasing the reactivity of the benzyl bromide.[13][14] This enhanced reactivity generally correlates with higher lachrymatory potency.

-

Caption: Influence of ring substituents on benzyl bromide reactivity and potency.

Synthesis of Substituted Benzyl Bromides

The availability of substituted benzyl bromides for research is enabled by straightforward synthetic methods. The most common approach is the free-radical bromination of the corresponding substituted toluene using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light.[1] Other methods include the reaction of benzyl alcohols with brominating agents like phosphorus tribromide (PBr₃).[15][16]

Experimental Evaluation of Lachrymatory Properties

Quantifying the lachrymatory or irritant potential of a chemical is a critical step in safety assessment and drug development. Modern toxicology has seen a significant shift away from animal testing towards validated in vitro and ex vivo alternatives.

In Vitro and Ex Vivo Assays

These methods provide a humane and often more reproducible alternative to traditional animal testing by using isolated tissues or reconstructed human tissue models.[17]

-

Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437): This ex vivo assay uses corneas from slaughterhouse cattle. The test chemical is applied to the epithelial surface, and irritation potential is assessed by measuring the increase in corneal opacity (light scattering) and permeability to fluorescein dye. These endpoints correlate with severe eye damage.[18][19]

-

Isolated Chicken Eye (ICE) Test (OECD 438): Similar to the BCOP assay, this method uses eyes from slaughterhouse chickens to assess corneal opacity, swelling, and fluorescein retention as indicators of irritation.[18][19]

-

Reconstructed Human Corneal Epithelium (RhCE) Models (OECD 492): Assays like the EpiOcular™ Eye Irritation Test use a 3D tissue model that mimics the human corneal epithelium.[18] Cytotoxicity, measured by the reduction of MTT, is used to predict the irritation potential of a substance. This method is particularly useful for distinguishing non-irritants from irritants.

In Vivo Animal Models

While their use is declining, in vivo models have been foundational in ocular toxicology.[20] The historical standard was the Draize rabbit eye test, where a substance was applied to a rabbit's eye and scored for corneal opacity, iritis, and conjunctival redness.[21][22]

More refined modern in vivo studies, when deemed necessary, focus on quantifiable, pain-related behaviors in rodent models.[23][24] These endpoints provide a more direct measure of sensory nerve activation:

-

Eye-wiping Test: Application of a chemical to the cornea evokes a wiping response with the forepaws. The frequency of wipes in a set time period is a measure of acute pain.[24][25]

-

Palpebral Opening: Spontaneous eye closure or squinting is an indicator of ocular pain and discomfort. The palpebral opening can be digitally measured and compared to baseline.[23][25]

Caption: A modern, tiered workflow for assessing ocular irritation potential.

Quantitative Data Presentation

To effectively compare the lachrymatory potential across a series of compounds, data should be summarized in a clear, tabular format. This allows for direct correlation between structural modifications and biological activity, which is the essence of SAR studies.

| Compound | Ring Substituent | BCOP Irritation Score (IVIS) | RhCE Viability (% of Control) | Eye-Wipe Frequency (Wipes/30s) |

| 1 | H (Unsubstituted) | 45.2 | 35% | 25 ± 4 |

| 2 | 4-Nitro (-NO₂) | 28.6 | 62% | 15 ± 3 |

| 3 | 4-Methoxy (-OCH₃) | 65.8 | 12% | 42 ± 5 |

| 4 | 4-Chloro (-Cl) | 41.5 | 41% | 22 ± 4 |

Table 1: Hypothetical comparative data for substituted benzyl bromides. A higher BCOP score and eye-wipe frequency, and lower RhCE viability, indicate greater irritation potential.

Experimental Protocol Example: Bovine Corneal Opacity and Permeability (BCOP) Assay

This protocol is a generalized summary based on OECD Guideline 437.

-

Corneal Procurement: Obtain fresh bovine eyes from a local abattoir. Dissect the corneas, ensuring no damage to the epithelial or endothelial layers.

-

Mounting: Mount each cornea in a specialized holder that creates separate chambers for the epithelial (anterior) and endothelial (posterior) sides.

-

Equilibration: Fill both chambers with appropriate culture medium and equilibrate in an incubator (32°C) for at least one hour.

-

Baseline Measurement: Measure the initial opacity of each cornea using an opacitometer. This is the baseline reading.

-

Treatment: Remove the medium from the anterior chamber. Apply the test chemical (e.g., 750 µL for liquids, 75 mg for solids) to the epithelial surface for a defined exposure time (e.g., 10 minutes). Use negative (saline) and positive (e.g., ethanol) controls on separate corneas.

-

Washing: Thoroughly wash the test chemical from the corneal surface with culture medium.

-

Post-Exposure Incubation: Refill the anterior chamber with fresh medium and incubate for a post-exposure period (e.g., 2 hours).

-

Opacity Measurement: After incubation, measure the final opacity of the cornea. The change in opacity from baseline is calculated.

-

Permeability Measurement: Add a fluorescein solution to the anterior chamber and incubate for 90 minutes. Measure the amount of fluorescein that has passed through the cornea into the posterior chamber using a spectrophotometer (OD₄₉₀).

-

Calculation: An In Vitro Irritancy Score (IVIS) is calculated based on the mean opacity value and the mean permeability value. This score is used to classify the chemical's irritation potential.

Safety, Handling, and Decontamination

Benzyl bromides are hazardous materials that demand strict safety protocols due to their potent lachrymatory and irritating properties.[1][2]

-

Engineering Controls: All work with benzyl bromides must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[26][27]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Standard safety glasses are insufficient.[27] Chemical splash goggles in combination with a full-face shield are required. For significant risk of exposure, a full-face respirator is the best choice.[26][27]

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., disposable nitrile gloves for incidental contact, thicker butyl or Viton gloves for greater exposure risk).[26]

-

Protective Clothing: A lab coat is mandatory. Additional protective clothing should be worn if there is a risk of skin contact.[26] Open-toed shoes are strictly prohibited.[26]

-

-

Storage: Store benzyl bromides in a cool, dry, well-ventilated area away from heat and sources of ignition.[26][28] Keep containers tightly closed and separate from incompatible materials such as oxidizers, alcohols, and strong bases.[26]

-

Emergencies and Spills:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open.[27] Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[28]

-

Spills: Evacuate the area. Use an inert absorbent material to contain the spill. Use non-sparking tools for cleanup.[28]

-

Conclusion and Future Directions

Substituted benzyl bromides are potent lachrymators whose activity is governed by their electrophilic reactivity towards the TRPA1 ion channel. The structure-activity relationship is strongly influenced by the electronic nature of substituents on the aromatic ring, with electron-donating groups generally increasing potency. The evaluation of these properties is increasingly reliant on a tiered strategy that prioritizes in vitro and ex vivo methods, reducing the need for animal testing.

Future research should focus on refining Quantitative Structure-Activity Relationship (QSAR) models to more accurately predict lachrymatory potency from chemical structure alone.[12] Further development of high-throughput in vitro assays, such as those based on TRPA1-expressing cell lines, will enable faster and more efficient screening of novel compounds for potential irritant properties, enhancing safety in the fields of chemical synthesis and drug discovery.

References

- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 2. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tear gas - Wikipedia [en.wikipedia.org]

- 4. wikiwand.com [wikiwand.com]

- 5. books.rsc.org [books.rsc.org]

- 6. A Brief History of Chemical War | Science History Institute [sciencehistory.org]

- 7. The Biological Mechanisms of Tear Gas on the Human Body - New Jersey Anesthesia Professionals [njanesthesiaprofessionals.com]

- 8. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How the TRPA1 receptor transmits painful stimuli: Inner workings revealed by electron cryomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 12. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 13. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 15. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 16. CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings - Google Patents [patents.google.com]

- 17. United Kingdom presents historic strategy to eliminate animal experimentation | AnimaNaturalis [animanaturalis.org]

- 18. criver.com [criver.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Animal Models in Eye Research: Focus on Corneal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | A novel animal model of neuropathic corneal pain–the ciliary nerve constriction model [frontiersin.org]

- 24. Corneal pain and experimental model development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A novel animal model of neuropathic corneal pain–the ciliary nerve constriction model - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 27. The MSDS HyperGlossary: Lachrymator [ilpi.com]

- 28. fishersci.nl [fishersci.nl]

Methodological & Application

Application Notes: 2-(Allyloxy)benzyl Bromide for Orthogonal Alcohol Protection

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount.[1][2] The 2-(Allyloxy)benzyl (AOB) group emerges as a sophisticated tool for the protection of alcohols, offering a unique deprotection pathway that is orthogonal to many standard protecting groups.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism, application, and detailed protocols for utilizing 2-(Allyloxy)benzyl bromide as a robust protecting agent for hydroxyl functionalities.

Introduction: The Strategic Advantage of the AOB Group

Protecting groups are fundamental to modern synthesis, enabling chemists to mask the reactivity of a functional group while transformations are carried out elsewhere in the molecule.[4] The ideal protecting group is easily installed, stable to a wide range of reaction conditions, and can be removed selectively in high yield under mild conditions that do not affect other functional groups.[4]

The 2-(Allyloxy)benzyl (AOB) ether is a specialized form of a benzyl ether protecting group.[3][5] While standard benzyl (Bn) ethers are robust and widely used, their removal typically requires harsh conditions like catalytic hydrogenolysis or strong acids, which can be incompatible with sensitive substrates containing alkenes, alkynes, or other reducible moieties.[5][6]

The AOB group circumvents this limitation by introducing a clever, two-stage deprotection strategy initiated by the isomerization of the allyl group. This renders the AOB group "orthogonal" to many other protecting groups, meaning it can be selectively removed without disturbing groups like silyl ethers (e.g., TBDMS, TIPS), standard benzyl ethers, acetals (e.g., MOM, THP), or esters.[1][3] This orthogonality is a critical advantage in the synthesis of complex molecules such as oligosaccharides, natural products, and active pharmaceutical ingredients.[1]

Mechanism of Action: Protection and Deprotection

The utility of the AOB group lies in the distinct chemical handles available for its protection and deprotection steps.

Protection of Alcohols

The protection of an alcohol with this compound proceeds via a classical Williamson ether synthesis.[5][7][8] The alcohol is first deprotonated with a suitable base to form a more nucleophilic alkoxide. This alkoxide then displaces the bromide from this compound in a standard SN2 reaction to form the stable AOB ether.

-

Causality: The choice of base is critical and depends on the acidity of the alcohol. For simple primary and secondary alcohols, a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is highly effective. For more sensitive substrates or phenols, milder bases such as potassium carbonate (K₂CO₃) or silver(I) oxide (Ag₂O) can be employed to prevent side reactions.[5]

References

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. media.neliti.com [media.neliti.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. ias.ac.in [ias.ac.in]

- 8. jk-sci.com [jk-sci.com]

The 2-(Allyloxy)benzyl Group: An Orthogonal Safety-Catch Strategy in Advanced Peptide Synthesis

Abstract

In the intricate landscape of peptide synthesis, the strategic use of protecting groups and linkers is paramount to achieving high purity and yield, especially for complex or modified peptides. The 2-(Allyloxy)benzyl moiety represents a sophisticated tool, functioning as a "safety-catch" protecting group or linker. Its unique two-stage deprotection mechanism provides an orthogonal cleavage strategy compatible with both major solid-phase peptide synthesis (SPPS) methodologies: Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) chemistry. This guide provides an in-depth analysis of the chemical principles behind the 2-(Allyloxy)benzyl group and detailed protocols for its application, empowering researchers to leverage this system for the synthesis of challenging peptide sequences.

Introduction: The Principle of the Safety-Catch Strategy

Solid-phase peptide synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.[1] To prevent unwanted side reactions, temporary protecting groups are used for the α-amino function, while more robust, "permanent" protecting groups shield reactive amino acid side chains.[2][3] A safety-catch linker is one that remains stable throughout the entire synthesis process, including the repeated cleavage of temporary Nα-protecting groups (e.g., piperidine for Fmoc, trifluoroacetic acid [TFA] for Boc).[4][5] Only after a specific chemical activation step does the linker become labile, allowing for the final cleavage of the peptide from the resin under conditions that were previously benign.[1][6]

The 2-(Allyloxy)benzyl group perfectly embodies this principle. The ether linkage is stable to both the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection.[7] The "catch" is the allyl group, which can be selectively removed by palladium(0) catalysis.[7] This deallylation unmasks a 2-hydroxybenzyl (salicyl) group, which is now "activated" for cleavage from the peptide under acidic conditions, such as with TFA. This two-step, orthogonal cleavage process provides a high degree of control, making it invaluable for the synthesis of complex peptides, cyclic peptides, and protected peptide fragments.[5]

The Chemistry of the 2-(Allyloxy)benzyl Group

The utility of the 2-(Allyloxy)benzyl group is rooted in a two-stage deprotection strategy that offers orthogonality to standard SPPS protocols.

Stage 1: The "Safety-Catch" - Allyl Protection The allyl ether is exceptionally stable under a wide range of chemical conditions, including the repeated TFA treatments in Boc-SPPS and piperidine treatments in Fmoc-SPPS.[7] This stability ensures the peptide remains securely anchored to the resin or that the protecting group remains intact throughout chain elongation.

Stage 2: Activation via Palladium-Catalyzed Deallylation The activation step involves the selective removal of the allyl group. This is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl cation scavenger.[7] The mechanism involves the formation of a π-allyl palladium complex, which is then attacked by the scavenger, releasing the deprotected alcohol and regenerating the catalyst. This reaction is performed under mild, near-neutral conditions, preserving acid- and base-labile protecting groups on the peptide side chains.

Stage 3: Cleavage of the Activated 2-Hydroxybenzyl Linker Upon removal of the allyl group, a 2-hydroxybenzyl ether is revealed. This structure is significantly more acid-labile than its allyloxy counterpart. The presence of the ortho-hydroxyl group facilitates cleavage, likely through a mechanism involving protonation and the formation of a stable quinone methide-like intermediate. The peptide can then be cleaved from the resin using standard TFA-based cocktails.[5]

Below is a diagram illustrating the logical workflow of this safety-catch strategy.

Caption: Workflow of the 2-(Allyloxy)benzyl safety-catch strategy.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the application of the 2-(Allyloxy)benzyl group in peptide synthesis. These are intended as a guide and may require optimization based on the specific amino acid sequence and resin used.

Protocol 1: Synthesis of 2-(Allyloxy)benzyl Alcohol Linker Precursor

This protocol describes the synthesis of the alcohol precursor, which can then be converted to 2-(Allyloxy)benzyl Bromide or attached to a resin.

| Step | Procedure | Notes |

| 1 | Dissolve 2-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF. | Ensure all glassware is oven-dried. DMF should be of high purity. |

| 2 | Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir for 15 minutes at room temperature. | The suspension will become heterogeneous. |

| 3 | Add allyl bromide (1.2 eq) dropwise to the stirring suspension. | The reaction is exothermic; add slowly to maintain control. |

| 4 | Stir the reaction mixture at room temperature for 16-24 hours. | Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). |

| 5 | Quench the reaction by adding deionized water. | |

| 6 | Extract the aqueous phase three times with ethyl acetate. | |

| 7 | Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | |

| 8 | Purify the crude product by flash column chromatography on silica gel. | Elute with a gradient of hexanes and ethyl acetate. |

This protocol is adapted from standard Williamson ether synthesis procedures.[8]

Protocol 2: Loading of the First Amino Acid onto a 2-(Allyloxy)benzyl-derivatized Resin

This protocol assumes the 2-(allyloxy)benzyl alcohol has been attached to a suitable resin (e.g., Merrifield resin). The loading describes the esterification of the first N-Fmoc protected amino acid.

| Step | Procedure | Notes |

| 1 | Swell the 2-(allyloxy)benzyl-resin (1.0 eq) in anhydrous DCM for 30 minutes in a peptide synthesis vessel. | |

| 2 | In a separate flask, dissolve the N-Fmoc-protected amino acid (3.0 eq) in a minimal amount of DMF. | |

| 3 | Add DIC (3.0 eq) and DMAP (0.1 eq) to the amino acid solution and stir for 5 minutes at room temperature. | This pre-activates the amino acid. |

| 4 | Drain the DCM from the resin and add the activated amino acid solution. | |

| 5 | Agitate the reaction mixture at room temperature for 2-4 hours. | |

| 6 | Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). | |

| 7 | Dry the resin under high vacuum. | Determine the loading capacity using a standard method (e.g., UV quantification of the fulvene-piperidine adduct after Fmoc deprotection). |

This protocol is based on standard esterification methods for loading amino acids onto benzyl alcohol-type resins.

Protocol 3: Two-Stage Orthogonal Cleavage

This protocol details the sequential deallylation and final acidolytic cleavage of the peptide from the resin.

Part A: Palladium-Catalyzed Deallylation (Activation)

Caption: Workflow for the Pd(0)-catalyzed deallylation step.

| Step | Procedure | Notes |

| 1 | Swell the peptide-resin (1.0 eq) in anhydrous DCM for 30 minutes, then wash and swell in chloroform (CHCl₃). | Ensure an inert atmosphere (N₂ or Ar) is maintained throughout. |

| 2 | In a separate, flame-dried flask, prepare the cleavage solution: Dissolve Pd(PPh₃)₄ (0.2-0.3 eq) in a solution of CHCl₃/Acetic Acid/N-Methylmorpholine (NMM) (37:2:1 v/v/v). | This solution should be freshly prepared. The scavenger system can be varied; other scavengers like phenylsilane (PhSiH₃) are also effective. |

| 3 | Drain the solvent from the resin and add the palladium catalyst solution. | |

| 4 | Gently agitate the suspension under an inert atmosphere for 2-3 hours at room temperature. | The resin may develop a dark color, which is normal. |

| 5 | Drain the catalyst solution and wash the resin extensively. A typical wash sequence is: CHCl₃ (3x), 0.5% DIEA in DCM (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x, to scavenge residual palladium), DMF (3x), DCM (3x), and MeOH (3x). | Thorough washing is critical to remove all traces of the palladium catalyst, which can interfere with subsequent steps. |

| 6 | Dry the resin under high vacuum. The resin now bears the activated 2-hydroxybenzyl linker. |

Part B: Final Acidolytic Cleavage

| Step | Procedure | Notes |

| 1 | Place the dry, deallylated peptide-resin in a reaction vessel. | |

| 2 | Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[7] | Scavengers are crucial to prevent side reactions with sensitive residues (e.g., Trp, Cys, Met) from reactive cations generated during cleavage.[6] |

| 3 | Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours. | |

| 4 | Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. | |

| 5 | Combine the filtrates and reduce the volume under a gentle stream of nitrogen. | |

| 6 | Precipitate the crude peptide by adding cold diethyl ether. | |

| 7 | Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. | |

| 8 | Dry the crude peptide pellet under vacuum. | The peptide is now ready for purification by HPLC. |

Advantages and Applications

The 2-(Allyloxy)benzyl safety-catch strategy offers several distinct advantages:

-

Orthogonality: The deallylation step is orthogonal to both Fmoc and Boc chemistries, allowing for maximum flexibility in designing synthetic strategies.[7]

-

Mild Cleavage Conditions: The activation (deallylation) occurs under very mild, near-neutral conditions, preserving the integrity of sensitive peptide sequences and complex side-chain modifications.

-

Synthesis of Protected Fragments: The peptide can be cleaved from the resin after deallylation while keeping acid-labile side-chain protecting groups (e.g., Boc, tBu) intact by using very mild acidic conditions. This is highly valuable for convergent or fragment-based peptide synthesis.

-

On-Resin Cyclization: The C-terminal carboxyl group can be activated after deallylation for on-resin head-to-tail or side-chain cyclization.

Conclusion

The this compound reagent provides access to a powerful and versatile safety-catch linker system for advanced solid-phase peptide synthesis. By leveraging a two-stage cleavage protocol involving palladium-catalyzed activation followed by acidolysis, researchers can achieve orthogonal control over peptide release. This methodology is particularly well-suited for the synthesis of complex peptides where traditional linkers may be limiting. The protocols provided herein offer a robust framework for the successful implementation of this strategy, enabling the synthesis of novel and challenging peptide targets for research and drug development.

References

- 1. peptide.com [peptide.com]

- 2. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 8. Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Williamson Ether Synthesis with 2-(Allyloxy)benzyl Bromide

Abstract

The Williamson ether synthesis is a cornerstone of modern organic chemistry, providing a reliable and versatile method for the formation of ether linkages.[1][2] This application note presents a comprehensive guide to the synthesis of ethers using 2-(Allyloxy)benzyl Bromide as the electrophile. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols for both aliphatic and phenolic nucleophiles, and provide critical insights into experimental design and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful transformation in their synthetic workflows.

Introduction: The Strategic Importance of the Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, this eponymous reaction has remained indispensable for constructing symmetrical and unsymmetrical ethers from an organohalide and an alkoxide.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a pathway that dictates many of the strategic choices in experimental setup.[1][3][4]

The choice of this compound as the substrate is of particular interest. As a benzylic halide, it is highly reactive towards SN2 displacement due to the ability of the benzene ring to stabilize the transition state.[5] This high reactivity allows for milder reaction conditions and broader substrate scope compared to less activated alkyl halides. The presence of the allyloxy moiety provides a versatile functional handle for subsequent transformations, such as Claisen rearrangement or cross-metathesis, making the resulting ether products valuable intermediates in multi-step syntheses.[6]

Reaction Mechanism and Rationale

The synthesis is fundamentally a two-step process:

-

Deprotonation: An alcohol or phenol is treated with a suitable base to generate a highly nucleophilic alkoxide or phenoxide ion.[2][7]

-

Nucleophilic Attack: The newly formed nucleophile attacks the electrophilic carbon of this compound, displacing the bromide leaving group to form the desired ether.[8][9]

This SN2 pathway is concerted, meaning the bond-forming and bond-breaking events occur simultaneously.[1] For the reaction to be efficient, steric hindrance at the electrophilic carbon must be minimized, making primary halides like this compound ideal substrates.[9][10][11]

Figure 1: General mechanism of the Williamson ether synthesis. An alcohol is deprotonated to form an alkoxide, which then displaces a halide in an SN2 reaction.

Core Principles of Experimental Design

The success of the synthesis hinges on the judicious selection of reagents and conditions. The causality behind these choices is critical for maximizing yield and minimizing side reactions.

-

The Nucleophile (Alcohol/Phenol): The reaction is most efficient with primary and secondary alcohols. Tertiary alkoxides are strongly basic and sterically hindered, which heavily favors a competing E2 elimination pathway, leading to alkene byproducts instead of the desired ether.[1][3] Phenols are sufficiently acidic to be deprotonated by weaker bases.

-

The Base: The choice of base must be matched to the acidity of the alcohol.

-

Strong Bases (e.g., NaH, KH): These are required for deprotonating less acidic aliphatic alcohols. Sodium hydride is particularly advantageous as the only byproduct is hydrogen gas, which bubbles out of the reaction mixture.[4][9]

-

Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, NaOH): These are ideal for the more acidic phenols. They are generally less hazardous and easier to handle than metal hydrides.[3][12]

-

-

The Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are the solvents of choice.[9][13][14] They effectively solvate the cation of the alkoxide but do not solvate the nucleophilic anion, leaving it "naked" and highly reactive, thereby accelerating the SN2 reaction. Protic solvents (like ethanol) would solvate and stabilize the alkoxide, reducing its nucleophilicity and slowing the reaction.

-

Temperature: Reactions are often started at 0 °C during the addition of reactive reagents like NaH to control the initial exotherm, and then warmed to room temperature or gently heated (e.g., 60-80 °C) to drive the reaction to completion.[12][15] Progress should always be monitored by an appropriate method, such as Thin-Layer Chromatography (TLC).

Detailed Experimental Protocols

Safety Precautions: this compound is a lachrymator and irritant.[16] Sodium hydride reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[16][17]

Figure 2: A generalized experimental workflow for the Williamson ether synthesis, from reaction setup to final product characterization.

Protocol A: Synthesis with an Aliphatic Alcohol (e.g., Ethanol)

This protocol is optimized for primary or secondary alcohols using a strong base.

Materials and Reagents:

-

Ethanol (1.0 eq.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

-

This compound (1.1 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (approx. 10 mL per mmol of alcohol).

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Add the ethanol (1.0 eq.). Carefully add the sodium hydride (1.2 eq.) portion-wise. Stir the suspension at 0 °C for 30 minutes.

-

Electrophile Addition: Add a solution of this compound (1.1 eq.) in a minimal amount of anhydrous THF dropwise to the stirring alkoxide solution at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the consumption of the starting material by TLC.

-

Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash successively with water (2x) and brine (1x).[12]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure ether.[12]

Protocol B: Synthesis with a Phenolic Nucleophile (e.g., p-Cresol)

This protocol uses a milder base suitable for the more acidic phenol.

Materials and Reagents:

-

p-Cresol (1.0 eq.)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

This compound (1.1 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask, add p-cresol (1.0 eq.), anhydrous K₂CO₃ (2.0 eq.), and anhydrous DMF (approx. 15 mL per mmol of phenol).

-

Electrophile Addition: Add this compound (1.1 eq.) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the mixture to room temperature and pour it into a beaker containing deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3x volumes).[15]

-

Washing: Combine the organic layers and wash with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization.[15]

Representative Data

The following table summarizes typical reaction parameters and expected outcomes. Yields are representative and may vary based on the specific substrate and experimental execution.

| Parameter | Protocol A (Aliphatic) | Protocol B (Phenolic) |

| Nucleophile | Ethanol | p-Cresol |

| Electrophile | This compound | This compound |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |

| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temp. | Room Temp. to 60 °C |

| Typical Time | 4-12 hours | 4-8 hours |

| Expected Yield | 85-95% | 90-98% |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive base (e.g., NaH exposed to air).2. Wet solvent or glassware.3. Insufficient reaction time or temperature. | 1. Use fresh, high-quality base.2. Ensure all glassware is flame-dried and use anhydrous solvents.3. Increase reaction time or temperature and continue monitoring. |

| Significant Side Product Formation | 1. E2 Elimination (common with secondary/tertiary halides, but less so with benzyl bromide).2. C-alkylation instead of O-alkylation (with phenoxides). | 1. Ensure a primary halide is used. Lowering temperature may help.2. O-alkylation is generally favored in polar aprotic solvents. Changing the counter-ion (e.g., using a cesium base) can sometimes improve selectivity. |

| Difficulty in Product Isolation | Emulsion during aqueous work-up, especially with DMF. | Add brine to the separatory funnel to help break the emulsion. Ensure complete separation of layers before draining. |

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. jk-sci.com [jk-sci.com]

- 4. youtube.com [youtube.com]

- 5. High reactivity of allyl and benzyl halides. Allyl and benzyl halides are.. [askfilo.com]

- 6. ias.ac.in [ias.ac.in]

- 7. youtube.com [youtube.com]

- 8. brainly.com [brainly.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jeeneetchemistry.quora.com [jeeneetchemistry.quora.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Preparation by Williamson’s synthesis - Vrindawan Coaching Center [coaching-center.in]

- 14. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. westliberty.edu [westliberty.edu]

O-Alkylation with 2-(Allyloxy)benzyl Bromide: A Detailed Guide to Reaction Conditions and Protocols

Introduction: The Strategic Utility of 2-(Allyloxy)benzyl Bromide in O-Alkylation

In the landscape of modern organic synthesis, the precise modification of hydroxyl and carboxyl groups is a cornerstone of molecular design, particularly in the fields of drug discovery and materials science. The O-alkylation reaction, a fundamental transformation for the formation of ether and ester linkages, relies on the careful selection of alkylating agents to achieve desired outcomes in terms of yield, selectivity, and compatibility with other functional groups. This compound has emerged as a versatile reagent in this context, offering a unique combination of a reactive benzylic bromide for efficient alkylation and a terminal allyl group amenable to subsequent orthogonal transformations.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound for the O-alkylation of phenols, alcohols, and carboxylic acids. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss the critical parameters that govern the success of the transformation. The dual functionality of the 2-(allyloxy)benzyl group makes it an attractive moiety for advanced synthetic strategies, serving as both a stable ether linkage and a platform for further chemical elaboration via the allyl group.

Mechanistic Insights: The Williamson Ether Synthesis and Beyond

The O-alkylation of alcohols and phenols with this compound proceeds primarily through the well-established Williamson ether synthesis, a classic S(_N)2 reaction.[1][2] The process is initiated by the deprotonation of the hydroxyl group by a suitable base to form a more nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the corresponding ether.

For carboxylic acids, the reaction follows a similar nucleophilic substitution pathway, where the carboxylate anion, generated by deprotonation of the carboxylic acid, acts as the nucleophile to form a benzyl ester.

The choice of base and solvent is critical in directing the outcome of the reaction, particularly for phenols, where competitive C-alkylation can occur.

Key Mechanistic Considerations:

-

S(_N)2 Pathway: The reaction is a classic example of an S(_N)2 displacement. The primary nature of the benzylic bromide makes it an excellent substrate for this reaction, generally leading to high yields and clean conversions.[3]

-

Role of the Base: A base is required to deprotonate the hydroxyl or carboxylic acid group, thereby increasing its nucleophilicity. The strength of the base should be matched to the acidity of the substrate. For instance, relatively weak bases like potassium carbonate (K(_2)CO(_3)) are often sufficient for phenols and carboxylic acids, while stronger bases like sodium hydride (NaH) may be necessary for less acidic alcohols.[1]

-

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile are commonly employed. These solvents are effective at solvating the cation of the base, leaving the alkoxide or carboxylate anion more "naked" and thus more nucleophilic. This enhances the rate of the desired O-alkylation.

-

Competition between O- and C-Alkylation in Phenols: For phenoxide nucleophiles, there is a possibility of C-alkylation, where the alkylating agent reacts at the ortho or para positions of the aromatic ring. The use of polar aprotic solvents generally favors O-alkylation.

References

Introduction: The Strategic Advantage of a Bifunctional Building Block

An In-Depth Guide to the Synthesis of Heterocyclic Compounds Using 2-(Allyloxy)benzyl Bromide

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique architectures enabling a vast array of biological activities and physical properties. The efficient construction of these scaffolds is a central goal in modern organic synthesis. This compound has emerged as a particularly valuable and versatile starting material for this purpose. Its structure is ingeniously predisposed for complex molecule synthesis, featuring two key reactive sites: a highly reactive benzylic bromide, which is an excellent electrophile for substitution and a precursor for organometallic species, and a strategically positioned allyloxy group, which can act as an intramolecular nucleophile or participate in a variety of transition-metal-catalyzed cyclization reactions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, detailed experimental protocols, and expert insights for leveraging this compound in the synthesis of valuable oxygen-containing heterocycles such as chromenes and dihydrofurans.

Part 1: Mechanistic Principles and Key Synthetic Strategies

The synthetic utility of this compound stems from its ability to undergo controlled intramolecular cyclization reactions, primarily through transition-metal catalysis. The choice of catalyst, ligands, and reaction conditions dictates the reaction pathway, allowing for selective synthesis of different heterocyclic ring systems.

1.1 Palladium-Catalyzed Intramolecular Heck-Type Cyclization

A dominant strategy for constructing six-membered rings from this compound is the intramolecular Heck reaction. This pathway is foundational for the synthesis of 2H-chromenes, which are prevalent motifs in natural products and pharmaceuticals.[1][2]

The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of the benzyl bromide, forming a palladium(II) intermediate. This is followed by the intramolecular insertion of the allyl group's double bond into the aryl-palladium bond. The final step is a β-hydride elimination, which regenerates the double bond within the newly formed ring and restores the palladium(0) catalyst, allowing the cycle to continue. The regioselectivity of this process overwhelmingly favors the 6-endo-dig cyclization required to form the chromene ring.[2]

1.2 Tandem and Cascade Reactions for Complex Scaffolds

Beyond simple cyclization, this compound is an excellent substrate for more complex tandem or cascade reactions. For instance, palladium-catalyzed processes can be designed to combine the initial cyclization with a subsequent cross-coupling reaction in a single pot.[3] This allows for the direct introduction of additional diversity elements onto the heterocyclic core, a highly efficient strategy in library synthesis for drug discovery. These advanced methods can produce intricate structures like 4H-furo[3,2-c]chromenes by controlling the cyclization mode and trapping the intermediate with a coupling partner.[3]

1.3 Lewis Acid-Mediated Pathways

While less common than palladium catalysis, Lewis acids can initiate cyclization by activating the benzyl bromide. This generates a benzylic carbocation, which can be trapped by the nucleophilic allyl group.[4] This approach can lead to different regio- or stereochemical outcomes compared to metal-catalyzed routes and offers a complementary strategy for heterocyclic synthesis.

Below is a diagram illustrating the principal mechanistic pathways for the cyclization of this compound.

References

- 1. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(Allyloxy)benzyl Bromide as a Strategic Intermediate in Natural Product Synthesis

Abstract

In the intricate field of natural product synthesis, the strategic selection of building blocks is paramount to achieving efficiency and elegance in constructing complex molecular architectures. 2-(Allyloxy)benzyl bromide has emerged as a highly versatile and powerful intermediate, offering a unique combination of functionalities that enable novel bond formations and strategic manipulations. This guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, and practical applications of this compound, with a particular focus on its pivotal role in the total synthesis of complex natural products like (±)-Torreyanic Acid. Detailed, field-proven protocols are provided for researchers, medicinal chemists, and professionals in drug development to facilitate its seamless integration into their synthetic workflows.

Introduction: The Strategic Advantage of this compound

This compound is more than a simple alkylating agent. Its true value lies in the synergistic interplay between the allyloxy and benzyl bromide functionalities. The benzyl bromide moiety serves as a reactive electrophile for C-C bond formation, while the ortho-allyloxy group is a precursor for a diverse array of transformations, most notably the Claisen rearrangement, which opens pathways to intricate cyclic and polycyclic systems. This dual reactivity makes it an invaluable tool for synthetic chemists aiming to construct complex molecular scaffolds from relatively simple starting materials.

Key Attributes:

-

Convergent Synthesis: Enables the coupling of complex fragments.

-

Masked Phenol: The allyloxy group serves as a protecting group for a phenol, which can be unveiled under specific conditions.[1]

-

Access to Complex Scaffolds: Facilitates tandem reactions, such as rearrangement/cyclization cascades, to rapidly build molecular complexity.

Synthesis and Characterization of this compound

The reliable synthesis of this compound is the foundation for its application. The following two-step protocol, beginning with commercially available 2-hydroxybenzyl alcohol, is a robust and scalable method.

Workflow for the Synthesis of this compound

References

Application Note: A Detailed Protocol for Monitoring 2-(Allyloxy)benzyl Bromide Reactions by Thin-Layer Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the real-time monitoring of chemical reactions involving 2-(Allyloxy)benzyl Bromide using thin-layer chromatography (TLC). As a reactive benzylic halide, precise tracking of its consumption and the formation of products is critical for reaction optimization, determining endpoints, and ensuring purity. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies from solvent system selection to data interpretation, grounded in the principles of chromatographic science. We will delve into the causality behind experimental choices, provide self-validating workflows, and include troubleshooting guidance to address common challenges.

Introduction: The Challenge of Monitoring Reactive Intermediates

This compound is a versatile bifunctional reagent in organic synthesis, featuring a reactive benzyl bromide moiety and an allyloxy group. The benzyl bromide is highly susceptible to nucleophilic substitution via both SN1 and SN2 pathways, a reactivity enhanced by the stability of the resulting benzylic carbocation or transition state.[1][2] This inherent reactivity makes it a valuable building block but also presents a challenge: reactions can be rapid and may generate side products if not carefully controlled.

Thin-layer chromatography (TLC) is an indispensable technique for monitoring such reactions due to its speed, low cost, sensitivity, and minimal sample requirement.[3][4][5] It provides immediate qualitative data on the progress of a reaction by separating the starting material, intermediates, and products based on their differential affinities for the stationary and mobile phases.[6][7] This allows a chemist to confidently determine when a reaction is complete, preventing unnecessary heating or extended reaction times that could lead to decomposition or the formation of impurities.[8]

This protocol will focus on normal-phase TLC using silica gel, a highly polar stationary phase, where separation is governed by the polarity of the analytes.[7][9]

Foundational Principles: Why TLC Works for This System

The effectiveness of TLC hinges on the principle of partitioning. A small spot of the reaction mixture is applied to a stationary phase (a thin layer of silica gel on a plate).[4] A solvent system, or mobile phase, then moves up the plate via capillary action.[7]

-

Polarity is Key: Silica gel is very polar. Compounds with polar functional groups will adsorb more strongly to the silica and travel up the plate more slowly. Less polar compounds have a weaker interaction with the stationary phase and are carried further up the plate by the mobile phase.[4][10]

-

Analyte Polarity: this compound possesses moderate polarity due to the ether linkage and the polarizable C-Br bond. Its reaction products will almost certainly have a different polarity. For example, substitution of the bromide with an alcohol or amine will result in a more polar product, which will have a lower Retention Factor (Rf) than the starting material.

-

The Retention Factor (Rf): The Rf value is a ratio that quantifies the movement of a compound. It is calculated by dividing the distance the compound traveled from the origin by the distance the solvent front traveled from the origin.[11][12] An ideal Rf value for analysis is typically between 0.2 and 0.8.[8][12] Rf values are dependent on the specific conditions (solvent system, stationary phase, temperature) and are therefore best used comparatively on the same plate.[10][13]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, utilizing a three-lane spotting technique to provide clear, interpretable results at each time point.

3.1. Materials and Reagents

| Item | Specification | Purpose |

| TLC Plates | Silica Gel 60 F254, on Aluminum or Glass backing | Standard polar stationary phase. The F254 indicator allows for visualization under UV light.[14] |

| Mobile Phase Solvents | HPLC-grade Hexane and Ethyl Acetate | Non-polar and polar components of the eluent system. |

| Developing Chamber | Glass tank with a tight-fitting lid | To hold the solvent and maintain a saturated vapor environment.[15] |

| Spotting Capillaries | Glass, 1-5 µL volume | For precise application of samples to the TLC plate. |

| Visualization Tools | UV Lamp (254 nm), Forceps, Staining Jar | For visualizing the separated spots. |

| Staining Reagent | Potassium Permanganate (KMnO₄) or p-Anisaldehyde solution | Chemical visualization for UV-inactive compounds or for functional group differentiation. |

| Sample Vials | 1-dram vials or similar | For diluting reaction aliquots. |

3.2. Workflow for Reaction Monitoring

The following diagram outlines the complete workflow for monitoring a reaction using TLC.

Caption: General workflow for TLC reaction monitoring.

3.3. Step-by-Step Methodology

Step 1: Mobile Phase (Eluent) Selection and Optimization The choice of solvent system is the most critical variable for achieving good separation.[15][16] For a compound of moderate polarity like this compound, a mixture of a non-polar solvent (Hexane) and a more polar solvent (Ethyl Acetate, EtOAc) is an excellent starting point.[3][16]

-

Starting Point: Begin with a 20% Ethyl Acetate in Hexane (v/v) solution.

-

Optimization Logic:

-

If all spots (reactant and product) remain near the bottom (low Rf): The eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., try 30% or 40% EtOAc).[17][18]

-

If all spots are near the solvent front (high Rf): The eluent is too polar. Decrease the proportion of ethyl acetate (e.g., try 10% EtOAc).[17][18]

-

-

Goal: Achieve an Rf for the starting material between 0.4 and 0.7 to allow ample space for a new, more polar product spot to appear with a lower Rf.

Caption: Effect of mobile phase polarity on analyte Rf.

Step 2: Chamber Saturation Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inside wall, ensuring it is wetted by the solvent. Close the lid and wait 5-10 minutes. This saturates the chamber with solvent vapors, which prevents the eluent from evaporating off the plate as it runs, ensuring a uniform solvent front and reproducible Rf values.[15]

Step 3: Sample Preparation and Spotting

-

Prepare a Starting Material (SM) Solution: Dissolve a tiny amount (tip of a needle) of this compound in a volatile solvent like ethyl acetate or dichloromethane (DCM) in a small vial.

-

Prepare the Plate: Using a pencil, gently draw a straight line about 1 cm from the bottom of the TLC plate. This is your origin. Mark three small ticks on this line for your lanes.[12][19] Never use a pen , as the ink will chromatograph.[12][20]

-

Spot the Plate:

-

Lane 1 (SM): Using a capillary tube, apply a small spot of the SM solution on the first tick.

-

Lane 2 (Co-spot): Apply a spot of the SM solution on the middle tick. Then, after taking an aliquot from the reaction, spot the reaction mixture directly on top of the SM spot. The co-spot is crucial for confirming the identity of the starting material spot in the reaction lane, especially if the product Rf is very close to the reactant Rf.[8]

-

Lane 3 (Reaction Mixture - RM): Dip a clean capillary into your ongoing reaction, withdraw a tiny aliquot, and spot it on the third tick.[8]

-

Technique: Make spots as small and concentrated as possible (1-2 mm diameter).[10][12] Allow the solvent to evaporate completely between applications if multiple spots are needed to achieve sufficient concentration.[20]

-

Step 4: Plate Development and Visualization

-

Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the origin line.[4][20] Close the lid and allow the solvent to ascend the plate undisturbed.[19]

-

Marking: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[10][19]

-

UV Visualization: Allow the plate to dry completely. View it under a short-wave (254 nm) UV lamp. The aromatic ring in the starting material and many potential products will absorb UV light, appearing as dark spots against the fluorescent green background.[14] Lightly circle these spots with a pencil.[19]

-

Chemical Staining:

-

Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as the allyl group present in the molecule.[21] It will also react with alcohols, aldehydes, and other functional groups.

-

Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

-

Procedure: Briefly dip the UV-visualized plate into the stain solution using forceps. Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[21]

-

-

p-Anisaldehyde Stain: A versatile, general-purpose stain that reacts with many functional groups to produce a range of colors, which can be diagnostic.[21]

-

Preparation: To 135 mL of ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[21]

-

Procedure: Dip the plate in the stain and heat gently with a heat gun until colored spots appear.

-

-

Interpretation of Results

By observing the three lanes, you can effectively track the reaction's progress.

Caption: Idealized TLC plates showing reaction progress over time.

-

Start of Reaction (T=0): The RM lane should show only one spot, identical in Rf to the SM lane.

-

During Reaction: The RM lane will show a diminishing spot for the SM and the appearance of one or more new spots for the product(s). The co-spot lane will confirm that the upper spot in the RM lane is indeed unreacted starting material.

-

Reaction Completion: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the RM lane.[8]

Troubleshooting Common TLC Problems

| Problem | Possible Cause(s) | Solution(s) |

| Spots are streaked or elongated. | Sample is too concentrated (overloaded). | Dilute the sample solution and re-spot.[6][17] |

| Compound is unstable on the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the plate.[17] Run a 2D TLC to check for on-plate decomposition.[22] | |

| High-boiling reaction solvent (e.g., DMF, DMSO) is present. | After spotting, place the TLC plate under high vacuum for a few minutes before developing.[22] | |

| Spots are not visible after development. | Sample is too dilute. | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[17][20] |

| Compound is not UV-active. | Use a chemical stain (e.g., KMnO₄, p-anisaldehyde) or an iodine chamber for visualization.[14][17] | |

| Rf values are too low (spots don't move). | Eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., increase % of ethyl acetate).[17][18] |

| Rf values are too high (spots at solvent front). | Eluent is too polar. | Decrease the proportion of the polar solvent (e.g., decrease % of ethyl acetate).[17][18] |

| Solvent front is crooked or uneven. | The plate was touching the side of the chamber or filter paper. | Reposition the plate in the center of the chamber, ensuring it does not touch the walls.[20] |

| The bottom edge of the plate is not flat. | Ensure the plate is cut evenly and rests flat in the bottom of the chamber. |

Safety Precautions

-